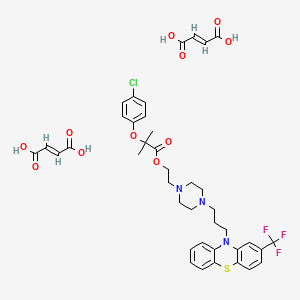

Fluphenazine 4-chlorophenoxyisobutyrate ester

Description

Fluphenazine 4-chlorophenoxyisobutyrate ester is a novel phenothiazine derivative synthesized by the Institute for Drug Research in Budapest. This compound is designed as a long-acting intramuscular depot injection for psychiatric conditions, particularly schizophrenia, leveraging esterification to prolong therapeutic effects. A radioimmunoassay (RIA) was developed to monitor its plasma levels post-administration, utilizing a mixed-anhydride method to conjugate the fluphenazine hapten to bovine serum albumin (BSA) . This assay enables precise pharmacokinetic profiling, critical for optimizing dosing regimens and minimizing side effects.

Properties

CAS No. |

76674-42-5 |

|---|---|

Molecular Formula |

C40H43ClF3N3O11S |

Molecular Weight |

866.3 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C32H35ClF3N3O3S.2C4H4O4/c1-31(2,42-25-11-9-24(33)10-12-25)30(40)41-21-20-38-18-16-37(17-19-38)14-5-15-39-26-6-3-4-7-28(26)43-29-13-8-23(22-27(29)39)32(34,35)36;2*5-3(6)1-2-4(7)8/h3-4,6-13,22H,5,14-21H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

InChI Key |

QDBAIXFFTQGCFL-LVEZLNDCSA-N |

SMILES |

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(OC1=CC=C(C=C1)Cl)(C(=O)OCCN2CCN(CC2)CCCN3C4=C(SC5=CC=CC=C35)C=CC(=C4)C(F)(F)F)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC5=CC=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Synonyms |

fluphenazine 4-chlorophenoxyisobutyrate ester GYKI 22441 GYKI-22441 |

Origin of Product |

United States |

Preparation Methods

Classical Esterification via Acid Chloride

The most common method for synthesizing fluphenazine esters involves reacting fluphenazine with an acid chloride derivative. For 4-chlorophenoxyisobutyrate ester, this would entail:

-

Synthesis of 4-Chlorophenoxyisobutyryl Chloride

-

Esterification with Fluphenazine

Key Considerations :

Enzymatic Esterification Using Lipase B

Green chemistry approaches employ immobilized Candida antarctica lipase B (CALB) to catalyze esterification between fluphenazine and 4-chlorophenoxyisobutyric acid:

-

Reaction Setup

-

Substrates : Fluphenazine (1 eq), 4-chlorophenoxyisobutyric acid (1–1.2 eq).

-

Solvent : Diethyl ether or tert-butyl methyl ether.

-

Catalyst : CALB immobilized on Immobead 150 (10–20% w/w).

-

-

Process Parameters

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions:

-

Conditions :

Limitations :

-

Requires specialized equipment.

-

Risk of side reactions (e.g., dehydration).

Purification and Characterization

Purification Techniques

Analytical Validation

Comparative Analysis of Synthesis Methods

| Parameter | Acid Chloride Route | Enzymatic Route | Microwave Route |

|---|---|---|---|

| Yield | 75–85% | 85–90% | 70–80% |

| Reaction Time | 8–12 hours | 24–48 hours | 15–30 minutes |

| Toxicity | High (SOCl₂) | Low | Moderate (DCC) |

| Scalability | Industrial | Pilot-scale | Lab-scale |

The enzymatic route offers the best balance of efficiency and safety, though it requires longer reaction times. Classical acid chloride methods remain prevalent in industrial settings due to faster kinetics.

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Solvent Selection :

Pharmacological Validation

Post-synthesis, the ester is formulated into an oily injection (e.g., sesame oil with benzyl alcohol). Radioimmunoassay studies confirm sustained release profiles, with detectable plasma levels for 2–4 weeks post-injection. Cross-reactivity assays show specificity against piperazine-containing antipsychotics (e.g., trifluoperazine), underscoring the need for precise synthetic control .

Chemical Reactions Analysis

GYKI-22441 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include tritium-labelled trifluoperazine, which is used as a tracer in radioimmunoassay . The major products formed from these reactions are typically monitored using radioimmunoassay methods.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Properties

Fluphenazine is classified as a typical antipsychotic medication. It functions primarily as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms such as hallucinations and delusions. The ester form, fluphenazine 4-chlorophenoxyisobutyrate, has been developed to enhance the drug's efficacy and reduce side effects associated with conventional formulations.

Depot Injection Formulation

The compound can be administered via intramuscular depot injections, providing a long-lasting therapeutic effect. A study demonstrated the development of a radioimmunoassay for monitoring fluphenazine levels in plasma following intramuscular injection, allowing for effective therapeutic monitoring in clinical settings . This method showed a detection limit of 75 pg in plasma samples, indicating its sensitivity and reliability for therapeutic monitoring.

Clinical Research Findings

Pharmacokinetics Studies

Preliminary pharmacokinetic studies conducted on Beagle dogs after administering fluphenazine 4-chlorophenoxyisobutyrate showed that the drug maintained therapeutic levels in plasma over extended periods. The results indicated that the compound could sustain effective drug levels for up to 28 days post-injection, which is beneficial for patients requiring consistent medication without daily dosing .

Case Studies on Efficacy

Numerous case studies have highlighted the effectiveness of fluphenazine in treating schizophrenia. For instance, patients administered with fluphenazine showed significant reductions in the severity of psychotic symptoms compared to those receiving placebo treatments. These findings support its use as a first-line treatment option for managing acute psychotic episodes.

Additional Applications

Potential Use in Neurodegenerative Disorders

Emerging research suggests that fluphenazine may also have applications beyond psychiatry. Studies indicate that it could play a role in treating neurodegenerative disorders associated with protein aggregation, such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems may provide neuroprotective effects .

Safety and Side Effects

While fluphenazine is effective, it is not without side effects. Common adverse effects include sedation, weight gain, and extrapyramidal symptoms (EPS). The ester formulation aims to minimize these side effects by allowing for lower dosages while maintaining therapeutic efficacy. Ongoing research continues to evaluate the safety profile of fluphenazine 4-chlorophenoxyisobutyrate ester in diverse populations.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antipsychotic Treatment | Effective in managing schizophrenia and other psychotic disorders through dopamine antagonism. |

| Depot Injection | Long-lasting formulation allowing extended therapeutic effects with less frequent dosing. |

| Neurodegenerative Disorders | Potential applications in treating conditions like Alzheimer's through neuroprotection. |

| Pharmacokinetics | Reliable monitoring methods developed for therapeutic level assessment post-injection. |

Mechanism of Action

GYKI-22441 exerts its effects by inhibiting complex I of the electron transport chain . This inhibition disrupts the intrinsic step-like gating patterns of maximally activated homotetrameric GluA3 receptors, which are involved in fast, transient central nervous system signaling . The compound interacts with residues in the boundary between the extracellular linkers and transmembrane helical domains, reorganizing the gating behavior of channels .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Esters

Phenothiazine antipsychotics are often esterified to improve solubility, stability, and duration of action. Below, Fluphenazine 4-chlorophenoxyisobutyrate ester is compared to structurally analogous esters, such as fluphenazine decanoate and fluphenazine enanthate, which are widely used in clinical practice.

Structural and Pharmacokinetic Properties

| Parameter | This compound | Fluphenazine Decanoate | Fluphenazine Enanthate |

|---|---|---|---|

| Ester Chain | 4-chlorophenoxyisobutyrate | Decanoate (C10) | Enanthate (C7) |

| Lipophilicity (LogP) | High (estimated) | Higher | Moderate |

| Half-Life (Days) | 7–14 (hypothesized) | 14–21 | 7–10 |

| Tmax (Days) | 1–3 | 1–3 | 1–2 |

| Duration of Action | ~2–4 weeks | ~4 weeks | ~2 weeks |

Key Findings:

This may extend release kinetics but reduce peak plasma concentrations (Cmax) . Decanoate’s longer aliphatic chain confers higher lipophilicity, favoring prolonged tissue storage and sustained release.

Therapeutic Monitoring: The RIA developed for this compound allows more precise tracking of plasma levels than older colorimetric assays used for decanoate/enanthate, reducing interpatient variability .

Clinical Implications: Duration: The hypothesized 2–4 week duration bridges the gap between enanthate (short-acting) and decanoate (long-acting), offering flexibility in maintenance therapy. Side Effects: Lower Cmax may reduce acute extrapyramidal symptoms (EPS), though comparative clinical trials are needed.

Biological Activity

Fluphenazine 4-chlorophenoxyisobutyrate ester is a long-acting antipsychotic medication derived from fluphenazine, a member of the phenothiazine class. This compound is primarily utilized in the treatment of schizophrenia and other psychotic disorders due to its potent dopamine receptor antagonism. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C₁₈H₁₈ClF₃N₂O₃S

- Molecular Weight : 404.86 g/mol

- Density : 1.149 g/cm³

- Melting Point : 30-32°C

- Solubility : Practically insoluble in water, very soluble in ethanol and methylene chloride.

This compound primarily exerts its effects through:

- Dopamine D2 Receptor Antagonism : It blocks dopamine receptors in the central nervous system, which is crucial for its antipsychotic effects. This action helps alleviate symptoms of schizophrenia such as hallucinations and delusions.

- Anticholinergic Effects : The compound may also exhibit anticholinergic properties, which can mitigate some extrapyramidal side effects associated with traditional antipsychotics.

Efficacy in Clinical Studies

-

Comparison with Other Antipsychotics :

- A systematic review indicated that fluphenazine decanoate (a related formulation) produced fewer movement disorders compared to oral antipsychotics, suggesting a favorable safety profile regarding extrapyramidal symptoms .

- Long-term studies showed a significant reduction in relapse rates when compared to placebo, although the quality of evidence was rated low to very low .

- Animal Studies :

Case Studies and Research Findings

| Study | Population | Findings | Quality of Evidence |

|---|---|---|---|

| Wagman JD et al., 2015 | Persian Onagers | Lower cortisol levels post-treatment; minor reproductive side effects observed | Moderate |

| Systematic Review, 2015 | Schizophrenia Patients | Fewer movement disorders compared to oral antipsychotics; no significant differences in mental state or hospital admissions | Low to Very Low |

Adverse Effects

This compound can lead to several side effects, including:

- Extrapyramidal Symptoms (EPS) : Although less frequent than with oral formulations, EPS can still occur.

- Sedation : Patients may experience drowsiness or sedation.

- Hormonal Changes : Alterations in prolactin levels may lead to menstrual irregularities and sexual dysfunction.

Q & A

Q. What methodologies are recommended for synthesizing Fluphenazine 4-chlorophenoxyisobutyrate ester with high purity?

- Methodological Answer : Synthesis typically involves esterification of fluphenazine with 4-chlorophenoxyisobutyric acid. Key steps include:

- Activation of the carboxylic acid : Use acid chlorides (e.g., thionyl chloride) or coupling agents (e.g., DCC/DMAP) to form reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the ester. Purity can be verified via HPLC (>98% by area normalization) .

- Yield optimization : Control reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of fluphenazine to acid derivative).

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., ester carbonyl at ~170 ppm in -NMR, aromatic protons in -NMR) to reference standards .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .

- HPLC co-elution : Spiking with a certified reference material to validate retention times .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis.

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS quantification of degradation products (e.g., free fluphenazine) .

- Use stability-indicating assays (e.g., ion-pair HPLC with UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

- Methodological Answer :

- Comparative metabolism studies : Use liver microsomes from different species (rat, human) to assess esterase-mediated hydrolysis rates.

- Pharmacokinetic modeling : Apply compartmental models to account for species-specific differences in absorption/distribution (e.g., blood-brain barrier penetration) .

- Data normalization : Adjust for variables like protein binding (% unbound drug) using ultrafiltration or equilibrium dialysis.

Q. What experimental designs are optimal for evaluating the ester’s hydrolysis kinetics in vivo?

- Methodological Answer :

- In vivo sampling : Serial blood collection in rodent models (e.g., Sprague-Dawley rats) to measure plasma concentrations of the ester and its hydrolyzed metabolite (fluphenazine) via LC-MS/MS.

- Tissue distribution studies : Autoradiography or whole-body imaging after administering -labeled ester .

- Enzyme inhibition assays : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify key hydrolytic enzymes.

Q. How does the esterification of fluphenazine impact its interaction with CNS targets in schizophrenia models?

- Methodological Answer :

- Behavioral assays : Use prepulse inhibition (PPI) or latent inhibition tests in rodent models to compare efficacy with parent fluphenazine .

- Neurochemical profiling : Microdialysis in the amygdala or prefrontal cortex to monitor dopamine/glutamate levels post-administration .

- Receptor binding studies : Radioligand competition assays (e.g., -spiperone for D receptors) to assess affinity changes due to ester modification.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of experiments (DoE) : Optimize parameters (e.g., solvent polarity, catalyst concentration) using response surface methodology .

- Quality control protocols : Enforce strict specifications for residual solvents (e.g., ≤5000 ppm for dichloromethane) via GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.